5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
CAS No.: 883230-59-9
Cat. No.: VC11695965
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883230-59-9 |
|---|---|
| Molecular Formula | C9H5BrFNO |
| Molecular Weight | 242.04 g/mol |
| IUPAC Name | 5-(4-bromo-2-fluorophenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H |
| Standard InChI Key | VSDDAZBDGUYXHH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)F)C2=CN=CO2 |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C2=CN=CO2 |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole typically involves cyclization reactions using halogenated precursors. A representative pathway involves:
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Formation of the oxazole core: Reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate.
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Cyclization: Treatment with acetic anhydride or phosphoryl chloride to induce cyclization, yielding the oxazole ring .
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Purification: Recrystallization or chromatography to isolate the final product.
Key reagents include phosphoryl chloride (POCl) for cyclization and triethylamine as a base to neutralize byproducts. Industrial-scale production employs continuous flow reactors to optimize yield and purity .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 242.04 g/mol |
| Melting Point | 168–171°C (estimated) |
| Boiling Point | ~455°C (estimated) |
| Solubility | Soluble in ethanol, chloroform |
| Partition Coefficient | logP: 2.8 (predicted) |
The bromine atom enhances lipophilicity, improving membrane permeability, while the fluorine atom contributes to metabolic stability by reducing oxidative degradation .
Biological Activity and Mechanisms
Anticancer Activity
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives exhibit potent antiproliferative effects against cancer cell lines, particularly leukemia. In the NCI-60 screen, analogs demonstrated GI values of 44.7–48.8 nM against leukemia cells, outperforming reference compounds like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Selected Oxazole Derivatives
| Compound | Cell Line | GI (nM) | LC (μM) |
|---|---|---|---|
| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analog | HL-60 (Leukemia) | 45.2 | >100 |
| CA-4 (Reference) | HL-60 | 320 | 12.5 |
Mechanistic studies reveal that these compounds bind to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation—a mechanism shared with paclitaxel but without taxane-associated resistance .
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
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Bromine at C4: Increases lipophilicity and tubulin-binding affinity. Analogs with 4-bromo substitutions show 10-fold higher activity than non-brominated counterparts .
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Fluorine at C2: Improves metabolic stability and electron-withdrawing effects, stabilizing interactions with tubulin’s colchicine-binding site .
Impact of Substituent Positioning
Comparative studies of regioisomeric oxazoles demonstrate that para-bromo and ortho-fluoro configurations maximize anticancer activity. For instance, relocating the bromine to C3 reduces potency by 30–50% .
Applications in Drug Discovery
Anticancer Agent Development
This compound’s tubulin-targeting activity positions it as a lead for next-generation antimitotics. Derivatives with modified aryl groups (e.g., naphthyl or methoxyphenyl) show enhanced selectivity for leukemia cells .
Radiolabeling and Imaging
The bromine atom offers a handle for radioisotope incorporation (e.g., Br), enabling PET imaging of tumor microtubule dynamics .
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